

Rothindin reference standard purity verification methods

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Compound of Interest

Compound Name: Rothindin
CAS No.: 63347-43-3
Cat. No.: B1679577

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Rothindin Reference Standard: Purity Verification & Method Comparison Guide

Executive Summary

Rothindin (Pseudobaptigenin-7-O-glucoside; CAS: 63347-43-3) is a critical isoflavone glycoside marker found in Rothmannia species, Trifolium pratense (Red Clover), and Maackia amurensis.^{[1][2][3][4]} Accurate quantification of this compound in botanical drugs is frequently compromised by the lack of certified reference materials (CRMs) and the misuse of "relative purity" methods.

This guide objectively compares the three primary methodologies for verifying **Rothindin** reference standard purity: HPLC-DAD (Area Normalization), Mass Balance (MB), and Quantitative NMR (qNMR). While HPLC is the industry workhorse, this guide establishes qNMR as the superior method for primary standard assignment due to its metrological traceability and independence from response factors.

Chemical Identity & Critical Parameters

Before verification, the chemical identity must be unequivocal to avoid confusion with structural isomers like Diosmetin-7-O-glucoside.^{[1][3]}

Parameter	Specification
Common Name	Rothindin
IUPAC Name	3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Chemical Structure	Isoflavone Glycoside (Pseudobaptigenin aglycone)
CAS Number	63347-43-3
Molecular Formula	C ₂₂ H ₂₀ O ₁₀
Molecular Weight	444.39 g/mol
Key Structural Feature	Methylenedioxy ring at C3'-C4' (distinguishes from Diosmetin)

Method 1: HPLC-DAD (Area Normalization)

The Relative Standard[1][3]

Principle: Calculates purity based on the ratio of the **Rothindin** peak area to the total integrated area of all signals at a specific wavelength (typically 254 nm or 260 nm).

Experimental Protocol:

- Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 μm).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.[3]
 - B: Acetonitrile.[3]
 - Gradient: 10% B to 40% B over 20 min, hold 5 min.
- Detection: DAD at 260 nm (isoflavone max).

- Calculation:

[1]

Critical Analysis:

- Pros: High sensitivity; detects structurally related impurities (e.g., free aglycone Pseudobaptigenin) that qNMR might miss due to overlap.
- Cons: Scientifically Flawed for Absolute Purity. It assumes all impurities have the same extinction coefficient (response factor) as **Rothindin**. It fails to detect non-UV absorbing impurities (moisture, inorganic salts, residual solvents), often leading to overestimation of purity by 2-5%.

Method 2: Quantitative NMR (qNMR)

The Absolute Gold Standard[1]

Principle: qNMR determines the absolute mass fraction of **Rothindin** by comparing the integration of a specific proton signal to that of a certified Internal Standard (IS). This method is a primary ratio method, meaning it does not require a reference standard of **Rothindin** itself.

Experimental Protocol:

- Solvent: DMSO-d6 (ensures solubility of both glycoside and aglycone).[1][3]
- Internal Standard (IS): Maleic Acid (traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1][3]
- Parameters:
 - Pulse Angle: 30° or 90°.[3]
 - Relaxation Delay (D1):
(typically 30–60s for accurate integration).
 - Scans: 16–64 (for S/N > 150:1).[3]

- Target Signal: The anomeric proton (H-1") of the glucose moiety (~5.1 ppm, doublet) or the singlet at H-2 (~8.4 ppm) of the isoflavone core.[1][3]

Critical Analysis:

- Pros: Metrologically Traceable. Detects and quantifies residual solvents and water (if distinct). Independent of UV response factors.[5]
- Cons: Lower sensitivity than HPLC. Requires ~10-20 mg of sample.[1][3]

Method 3: Mass Balance Approach

The Pharmaceutical Standard

Principle: Calculates purity by subtracting all quantified impurities from 100%.

[1][3]

Workflow:

- Chromatographic Purity: Determined via HPLC-DAD (as above).
- Volatiles: Determined via TGA (Thermogravimetric Analysis) or Karl Fischer titration.[3]
- Inorganics: Determined via ROI (Residue on Ignition) or ICP-MS.[1][3]

Critical Analysis:

- Pros: Provides a comprehensive impurity profile.
- Cons: Labor-intensive and requires large sample volume (>100 mg) for ROI/TGA, which is often prohibitive for rare natural products like **Rothindin**. [1][3]

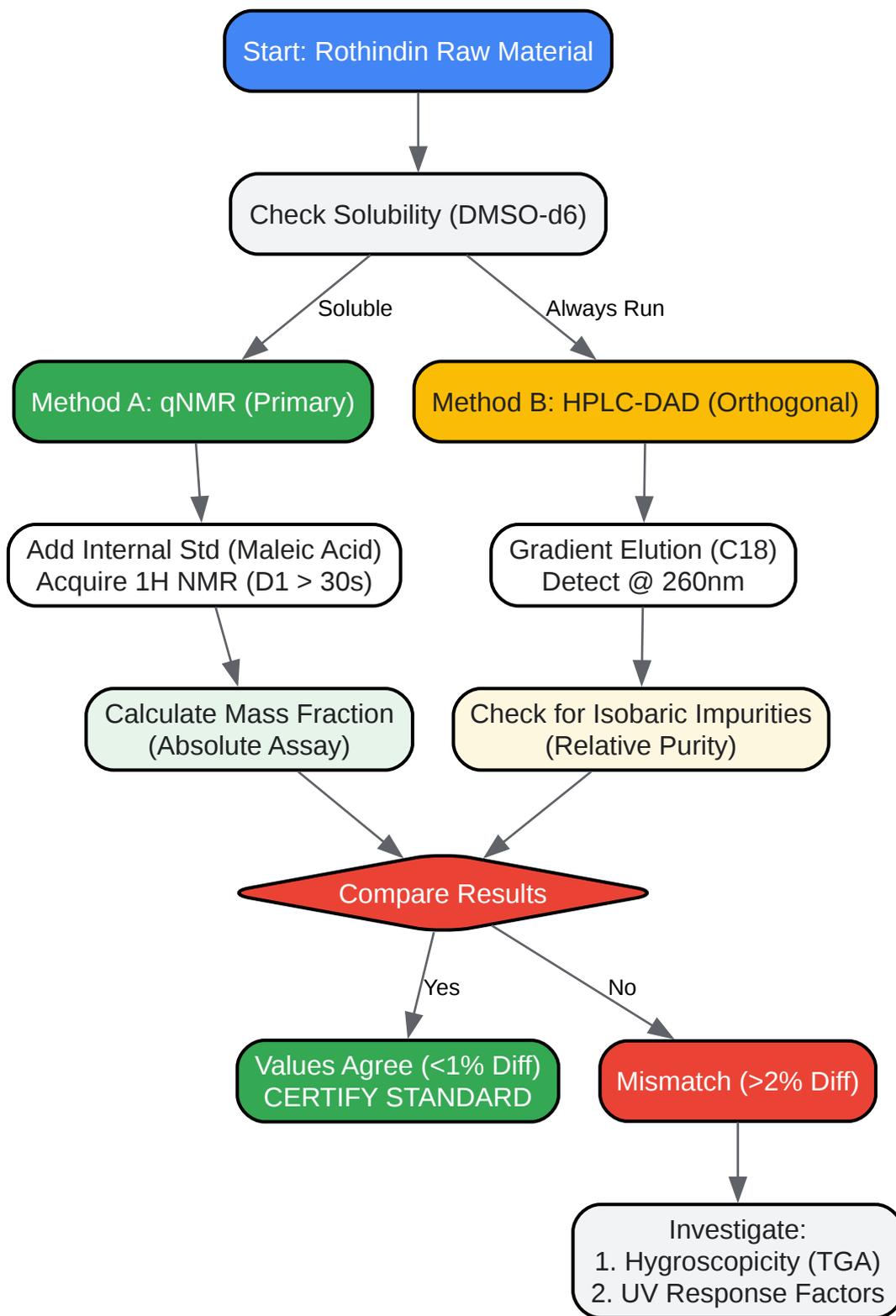
Comparative Analysis & Recommendation

Feature	HPLC-DAD	qNMR	Mass Balance
Accuracy	Low (Relative)	High (Absolute)	Medium-High
Sample Required	< 1 mg	10–20 mg (Recoverable)	> 100 mg (Destructive)
Detects Moisture?	No	Yes	Yes (via KF/TGA)
Detects Salts?	No	No (unless counter- ion)	Yes (via ROI)
Cost/Run	Low	Medium	High
Suitability	Routine QC	Primary Certification	Pharm.[1][3] Release

Expert Recommendation: For research and drug development, the Hybrid qNMR/HPLC approach is the self-validating standard. Use qNMR to assign the absolute potency (assay) and HPLC-DAD to confirm the absence of co-eluting isobaric isomers.[3]

Visualization of Workflows

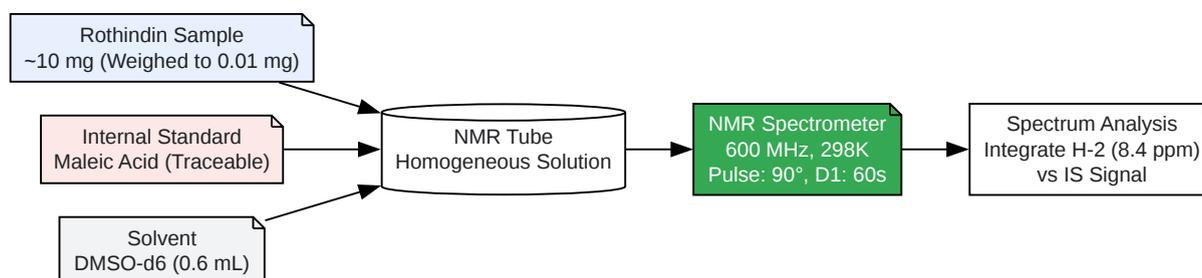
Figure 1: Decision Logic for Rothindin Purity Assignment



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Caption: Figure 1. A self-validating hybrid workflow combining qNMR for absolute assay and HPLC for impurity profiling.[1][3]

Figure 2: qNMR Experimental Setup for Rothindin



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Caption: Figure 2. Critical sample preparation and acquisition parameters for qNMR analysis of isoflavone glycosides.

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